3-Amino-2-fluorophenol
Overview
Description
3-Amino-2-fluorophenol is an organic compound with the molecular formula C6H6FNO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the third position and a fluorine atom at the second position
Mechanism of Action
Target of Action
3-Amino-2-fluorophenol is a chemical compound with the molecular formula C6H6FNO Similar compounds, such as phenols, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
It’s worth noting that phenolic compounds often exert their effects through interactions with enzymes and proteins, potentially altering their function .
Biochemical Pathways
For instance, phenols can undergo reactions such as ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant, suggesting that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . It’s also noted to be a CYP3A4 inhibitor .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluorophenol typically involves the reduction of 3-fluoro-2-nitrophenol. One common method includes the use of stannous chloride dihydrate in a mixture of tetrahydrofuran and water, heated to 80°C for 40 minutes . Another approach involves the use of anhydrous hydrofluoric acid in a controlled reaction with metha amino phenon .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-3-fluorophenol: Similar structure but with the amino and fluorine groups swapped positions.
3-Amino-4-fluorophenol: Another isomer with the fluorine atom at the fourth position.
3-Amino-2-chlorophenol: Similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-Amino-2-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-amino-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHXAVXXARHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601093 | |
Record name | 3-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186326-66-8 | |
Record name | 3-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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